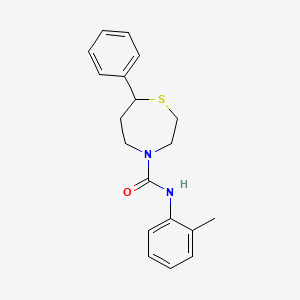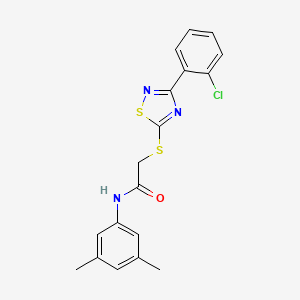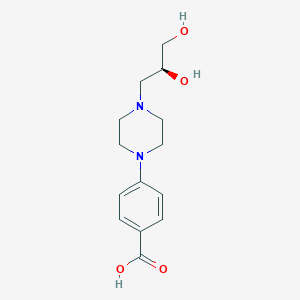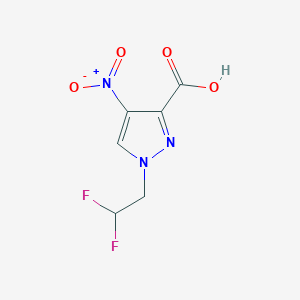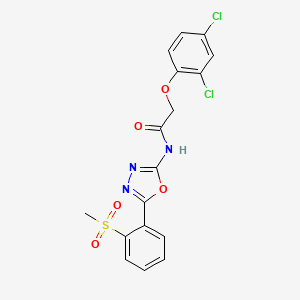
2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Molecular Structure Analysis
The molecular structure of Triclosan is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .Scientific Research Applications
Sulfonamide Research Applications
Sulfonamides and Their Derivatives
This chemical compound falls into the broader category of sulfonamides, which have been extensively studied for their clinical applications, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent research has focused on novel drugs like apricoxib and pazopanib that incorporate the sulfonamide group. These studies highlight the ongoing need for novel sulfonamides to serve as selective antiglaucoma drugs, antitumor agents, and diagnostic tools targeting specific carbonic anhydrase isoforms such as CA II for glaucoma and CA IX/XII for tumor diagnostics and treatment. The structural motif of sulfonamides continues to be a key component in drug development, indicating its significant therapeutic value across different medical conditions (Carta, Scozzafava, & Supuran, 2012).
Environmental Pollution Studies
Chlorophenols and Dioxins in Waste Incineration
The presence of chlorophenols, which are structurally related to 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, in municipal solid waste incineration has been reviewed. Chlorophenols are precursors to dioxins in chemical and thermal processes, highlighting the environmental impact of such compounds. This research emphasizes the need for understanding the formation pathways and environmental behavior of chlorophenols and their derivatives to mitigate their impact on pollution and human health (Peng et al., 2016).
Antioxidant Capacity Studies
Antioxidant Capacity of Derivatives
The study of antioxidant capacities, including those related to phenolic compounds like 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, reveals insights into reaction pathways and the potential therapeutic applications of antioxidants. This research contributes to understanding how such compounds can be used to mitigate oxidative stress and related diseases, suggesting a broad application spectrum in healthcare and disease prevention (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins (plant hormones) and are used in plant cell culture media . They are also widely used as herbicides .
Mode of Action
Compounds with similar structures, such as 2,4-d, are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
Similar compounds like 2,4-d are known to affect plant growth and development .
Pharmacokinetics
It is known that similar compounds, such as 2,4-d, are widely used and bioaccumulate due to their extensive use .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)14-5-3-2-4-11(14)16-21-22-17(27-16)20-15(23)9-26-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSORSGQCJOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




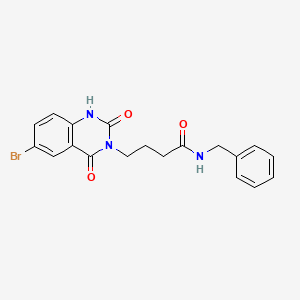
![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)
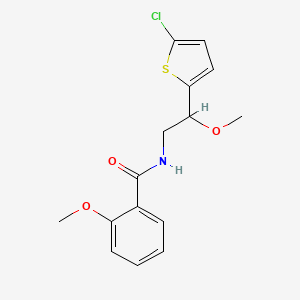
![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)
